molecular formula C17H17N3O2S B5774249 N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide

Cat. No. B5774249
M. Wt: 327.4 g/mol
InChI Key: SYMOUHGXSCIPHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.

Mechanism of Action

The mechanism of action of PAC-1 involves the activation of procaspase-3, an inactive precursor to the caspase-3 enzyme that plays a crucial role in apoptosis. PAC-1 binds to a specific site on procaspase-3, causing a conformational change that leads to the activation of caspase-3. Once activated, caspase-3 initiates a cascade of events that ultimately leads to apoptosis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to inducing apoptosis, PAC-1 has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to supply nutrients and oxygen. This dual mechanism of action makes PAC-1 a potentially powerful tool in the fight against cancer.

Advantages and Limitations for Lab Experiments

One major advantage of using PAC-1 in lab experiments is its specificity for cancer cells. Because PAC-1 targets procaspase-3, which is overexpressed in many types of cancer, it has the potential to be a highly selective cancer treatment. However, one limitation of using PAC-1 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods to improve the yield of PAC-1 and reduce the cost of production. Another area of focus is the optimization of PAC-1's pharmacokinetics, or the way the drug is absorbed, distributed, metabolized, and eliminated in the body. Finally, there is ongoing research into the use of PAC-1 in combination with other cancer treatments, such as chemotherapy and radiation therapy, to enhance its efficacy.

Synthesis Methods

The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 4-aminophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. The resulting compound is then reacted with 4-aminobenzoyl chloride to form PAC-1. The final product is purified using column chromatography.

Scientific Research Applications

PAC-1 has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that PAC-1 induces apoptosis in a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In vivo studies have also shown promising results, with PAC-1 demonstrating tumor regression in mouse models of breast and colon cancer.

properties

IUPAC Name

N-[4-(propanoylcarbamothioylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-2-15(21)20-17(23)19-14-10-8-13(9-11-14)18-16(22)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,22)(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYMOUHGXSCIPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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